molecular formula C17H17ClO B3023855 4'-Chloro-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-39-4

4'-Chloro-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B3023855
CAS RN: 898753-39-4
M. Wt: 272.8 g/mol
InChI Key: GIEZBHZHQHFROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Chloro-3-(2,5-dimethylphenyl)propiophenone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related chlorinated compounds and their properties have been investigated, which can offer insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can be achieved through various methods, including electrooxidative chlorination, as demonstrated in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which was synthesized with a 72% yield using an electrooxidative double ene-type chlorination process . Similarly, the synthesis of other chlorinated compounds, such as (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, was performed using a solvent-free method, indicating the versatility of synthesis approaches for such compounds .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds can be complex, with various substituents affecting the overall geometry. For instance, the crystal structure of a related compound, 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, revealed two independent molecules in the unit cell with different conformations of the cyclohexenone rings . This suggests that the molecular structure of "this compound" could also exhibit conformational diversity.

Chemical Reactions Analysis

Chlorinated aromatic ketones can undergo various chemical reactions, including chlorination and cyclization. The chlorination of phenols, as seen in the formation of chloromethylene compounds and trichloro ketones from 2-t-butyl-4,6-dimethylphenol, indicates the reactivity of methyl groups in the presence of chlorine . This reactivity could be relevant to the chemical behavior of "this compound" in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns observed in the structures of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester suggest that "this compound" may also exhibit specific intermolecular interactions affecting its solid-state properties . Additionally, quantum chemical calculations, such as those performed on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, can provide insights into the electronic structure and potential reactivity of chlorinated aromatic ketones .

Scientific Research Applications

Phenolic Compounds and Their Applications

Phenolic compounds, including chlorogenic acid (CGA), have garnered significant attention due to their practical, biological, and pharmacological effects. These compounds, found naturally in green coffee extracts and tea, exhibit a range of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects, among others. They have been speculated to play crucial roles in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA has shown hepatoprotective effects by protecting animals from chemical-induced injuries, indicating its potential as a natural safeguard food additive to replace synthetic antibiotics and thereby reduce medicinal costs (Naveed et al., 2018).

Environmental Impact and Toxicity

Research on other related phenolic compounds, such as 2,4-D and its derivatives, has focused on their sorption to soil and organic matter, highlighting environmental considerations important for chemical applications. The environmental fate, sorption behavior, and potential toxicity of these compounds are crucial in understanding their impact on ecosystems and human health, especially in the context of their use in agriculture and industry. Studies suggest that soil organic matter and iron oxides are relevant sorbents for these herbicides, indicating the importance of environmental parameters in their application and mitigation strategies (Werner et al., 2012).

Chemosensors and Detection

Furthermore, compounds based on phenolic structures have been developed as chemosensors for detecting various analytes, showcasing the adaptability of these compounds in scientific research for environmental monitoring and safety. The development of fluorescent chemosensors based on derivatives of phenolic compounds illustrates the potential for creating sensitive and selective detection methods for metals, anions, and neutral molecules, which is essential for environmental monitoring and biomedical applications (Roy, 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEZBHZHQHFROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644734
Record name 1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898753-39-4
Record name 1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
4'-Chloro-3-(2,5-dimethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.